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Compound of Interest

Compound Name: Carebastine-d5

Cat. No.: B563845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of

Carebastine-d5 as an internal standard in bioequivalence studies of Ebastine formulations.

Ebastine, a second-generation H1 histamine receptor antagonist, is extensively metabolized to

its active carboxylic acid derivative, Carebastine.[1][2] Therefore, the bioequivalence of

Ebastine products is typically established by comparing the pharmacokinetic profiles of

Carebastine. The use of a stable isotope-labeled internal standard like Carebastine-d5 is

crucial for achieving accurate and precise quantification of Carebastine in biological matrices, a

key requirement for regulatory submissions.[3][4]

Pharmacokinetic Profile of Carebastine
The pharmacokinetic parameters of Carebastine are central to the design and analysis of

bioequivalence studies. The following table summarizes key pharmacokinetic data for

Carebastine following oral administration of Ebastine to healthy volunteers.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b563845?utm_src=pdf-interest
https://www.benchchem.com/product/b563845?utm_src=pdf-body
https://www.researchgate.net/publication/6313244_Pharmacokinetics_and_Safety_of_Ebastine_in_Healthy_Subjects_and_Patients_with_Renal_Impairment
https://pubmed.ncbi.nlm.nih.gov/2905150/
https://www.benchchem.com/product/b563845?utm_src=pdf-body
https://www.benchchem.com/es/product/b563845
https://veeprho.com/impurities/1189661-02-6-carebastine-d5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Time to Peak Concentration

(Tmax)
2.6 - 6.14 hours [1]

Peak Plasma Concentration

(Cmax)

40 - 195 ng/mL (for 5-20 mg

Ebastine dose)
[1]

Area Under the Curve (AUC)
1.75 - 2.94 mg/L·h (for 10 mg

Ebastine dose)
[1]

Elimination Half-Life (t1/2) 10.3 - 20.0 hours [1]

Volume of Distribution (Vd) 89.5 - 123 L [1]

Experimental Protocol: Bioequivalence Study of
Ebastine Formulations
This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover

bioequivalence study. The study design and execution should adhere to regulatory guidelines

such as those provided by the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA).[5][6]

Study Design and Objectives
Primary Objective: To compare the rate and extent of absorption of a test Ebastine

formulation with a reference Ebastine formulation under fasting conditions.

Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence,

crossover study.

Study Population: Healthy adult male and/or female volunteers.

Subject Selection
Inclusion Criteria:

Healthy subjects aged 18-45 years.
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Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

Willingness to provide written informed consent.

Normal findings in medical history, physical examination, and clinical laboratory tests.

Exclusion Criteria:

History of hypersensitivity to Ebastine or other antihistamines.

Use of any prescription or over-the-counter medications within 14 days prior to dosing.

History of alcohol or drug abuse.

Participation in another clinical trial within the last 30 days.

Dosing and Washout Period
Drug Administration: A single oral dose of the test or reference Ebastine formulation with 240

mL of water after an overnight fast of at least 10 hours.

Washout Period: A washout period of at least 14 days between the two dosing periods to

ensure complete elimination of the drug from the body.

Blood Sampling
Blood samples (approximately 5 mL) will be collected into K2EDTA-containing tubes at the

following time points:

Pre-dose (0 hour)

Post-dose at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 36, 48, and 72 hours.

Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification of
Carebastine
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This method is for the simultaneous determination of Carebastine in human plasma using

Carebastine-d5 as an internal standard.[7][8]

Sample Preparation (Protein Precipitation):

To 200 µL of human plasma, add 50 µL of Carebastine-d5 internal standard working

solution (e.g., 100 ng/mL in methanol).

Vortex for 10 seconds.

Add 600 µL of acetonitrile to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 4000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen at 40°C.

Reconstitute the residue in 200 µL of mobile phase.

Chromatographic Conditions:

LC System: A validated HPLC system capable of gradient elution.

Column: A suitable C18 column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5µm).[7]

Mobile Phase A: 0.1% Formic acid in 5 mM Ammonium Acetate.[8]

Mobile Phase B: Methanol.[8]

Flow Rate: 0.4 - 0.6 mL/min.[7][8]

Injection Volume: 10 µL.

Mass Spectrometric Conditions:

Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Positive electrospray ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

Carebastine: Precursor ion > Product ion (e.g., m/z 496.2 > 261.0).[7]

Carebastine-d5: Precursor ion > Product ion (e.g., m/z 501.2 > 261.0 - adjusted for

deuterium mass).

Method Validation: The bioanalytical method must be fully validated according to regulatory

guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery,

matrix effect, and stability.

Workflow of a Bioequivalence Study
The following diagram illustrates the key stages of a typical bioequivalence study.

Pre-Study Phase Clinical Phase Bioanalytical Phase Post-Study Phase

Protocol Design & IRB Approval Subject Recruitment & Screening Period 1: Dosing (Test/Reference) Blood Sampling Washout Period Period 2: Dosing (Reference/Test) Blood Sampling Sample Preparation (Protein Precipitation) LC-MS/MS Analysis with Carebastine-d5 IS Pharmacokinetic Analysis (Cmax, AUC) Statistical Analysis (90% CI) Final Report & Regulatory Submission

Click to download full resolution via product page

Caption: Workflow of a typical bioequivalence study.

Data Analysis
Pharmacokinetic parameters (Cmax, AUCt, AUCinf) will be calculated for Carebastine for both

the test and reference products. The primary endpoints for bioequivalence are the 90%

confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of Cmax and

AUC. For the two products to be considered bioequivalent, these 90% CIs must fall within the

acceptance range of 80.00% to 125.00%.

Conclusion
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The use of Carebastine-d5 as an internal standard is indispensable for the accurate and

reliable quantification of Carebastine in human plasma for bioequivalence studies of Ebastine

formulations. The detailed protocol and methodologies provided in these application notes offer

a robust framework for conducting such studies in compliance with regulatory expectations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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